molecular formula C12H9FO2 B15092497 5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde CAS No. 1001010-59-8

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde

Katalognummer: B15092497
CAS-Nummer: 1001010-59-8
Molekulargewicht: 204.20 g/mol
InChI-Schlüssel: NSIQLNQNWATRBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9FO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a fluorine and methyl group attached to a phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the two aldehydes. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. Additionally, the furan ring can participate in π-π stacking interactions, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Fluoro-4-methylphenyl)furan-2-carbaldehyde is unique due to the presence of both a fluorine and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1001010-59-8

Molekularformel

C12H9FO2

Molekulargewicht

204.20 g/mol

IUPAC-Name

5-(2-fluoro-4-methylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C12H9FO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-7H,1H3

InChI-Schlüssel

NSIQLNQNWATRBC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.